molecular formula C21H15N3O6S3 B2866412 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methoxybenzoate CAS No. 877642-61-0

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methoxybenzoate

Cat. No. B2866412
CAS RN: 877642-61-0
M. Wt: 501.55
InChI Key: ZBRAFXVMZJCCDS-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C21H15N3O6S3 and its molecular weight is 501.55. The purity is usually 95%.
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Scientific Research Applications

The compound 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-methoxybenzoate is a complex molecule that may have various applications in scientific research. While specific applications for this compound are not readily available, we can infer potential uses based on the properties of its functional groups and related compounds. Here’s a detailed analysis focusing on six unique potential applications:

Antimicrobial Agent

Thiophene derivatives have been recognized for their antimicrobial properties . The presence of a thiophene moiety in the compound suggests it could be explored for its efficacy against bacteria and fungi. Research could focus on its action against common pathogens like Staphylococcus aureus and Cryptococcus neoformans, which are known to develop resistance to current treatments.

Antitumor Activity

Compounds with thiophene and thiadiazole structures have shown promise as antitumor agents . This compound could be synthesized and tested for its cytotoxic effects on various cancer cell lines. The research might uncover new mechanisms of action or synergies with existing chemotherapy drugs.

Organic Semiconductor

Thiophene-based molecules play a significant role in the development of organic semiconductors . The compound could be utilized in the fabrication of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies.

Anti-inflammatory Properties

Thiophene analogs such as suprofen have been used as nonsteroidal anti-inflammatory drugs . The compound could be investigated for its potential to reduce inflammation, possibly leading to new treatments for chronic inflammatory diseases.

HIV-1 Integrase Inhibition

Derivatives of thiophene have been evaluated for their inhibitory activity against HIV-1 integrase, an enzyme critical for the HIV replication cycle . This compound could be part of a study to develop new antiretroviral drugs with fewer side effects and improved resistance profiles.

Corrosion Inhibition

Thiophene derivatives are also used as corrosion inhibitors in industrial chemistry . The compound could be tested on various metals to evaluate its effectiveness in protecting against corrosion, which is vital for extending the life of metal structures and components.

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6S3/c1-28-13-6-4-12(5-7-13)19(27)30-16-10-29-14(9-15(16)25)11-32-21-24-23-20(33-21)22-18(26)17-3-2-8-31-17/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAFXVMZJCCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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